molecular formula C72H150O5Ti B12658714 Tris(octadecan-1-olato)(stearate-O)titanium CAS No. 83898-03-7

Tris(octadecan-1-olato)(stearate-O)titanium

Katalognummer: B12658714
CAS-Nummer: 83898-03-7
Molekulargewicht: 1143.8 g/mol
InChI-Schlüssel: YITMYKWIFPNPOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound is typically synthesized by reacting titanium triethanolamine with octadecan-1-ol and stearic acid. The reaction involves the formation of titanium-oxygen bonds, resulting in the desired tris(octadecan-1-olato)(stearate-O)titanium .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves controlled temperature and pressure conditions to facilitate the reaction and subsequent purification steps to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(octadecan-1-olato)(stearate-O)titanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Titanium dioxide and other titanium oxides.

    Reduction: Lower oxidation state titanium compounds.

    Substitution: New titanium-ligand complexes.

Wissenschaftliche Forschungsanwendungen

Tris(octadecan-1-olato)(stearate-O)titanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tris(octadecan-1-olato)(stearate-O)titanium involves its ability to coordinate with various substrates, facilitating their transformation through catalytic processes. The titanium center acts as a Lewis acid, activating the substrates and enabling the desired chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tris(octadecan-1-olato)(stearate-O)titanium is unique due to its specific ligand structure, which imparts distinct properties and reactivity compared to other titanium compounds. Its combination of octadecan-1-olato and stearate ligands provides a balance of hydrophobicity and coordination ability, making it particularly effective in certain catalytic applications .

Eigenschaften

CAS-Nummer

83898-03-7

Molekularformel

C72H150O5Ti

Molekulargewicht

1143.8 g/mol

IUPAC-Name

octadecanoic acid;octadecan-1-ol;titanium

InChI

InChI=1S/C18H36O2.3C18H38O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-17H2,1H3,(H,19,20);3*19H,2-18H2,1H3;

InChI-Schlüssel

YITMYKWIFPNPOA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCCC(=O)O.[Ti]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.